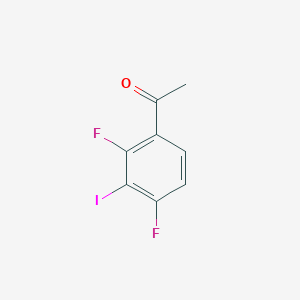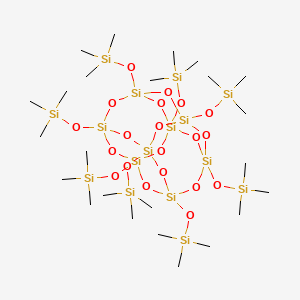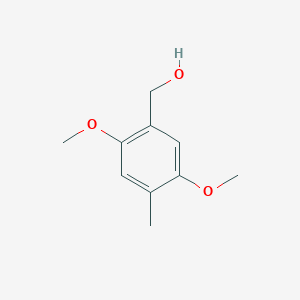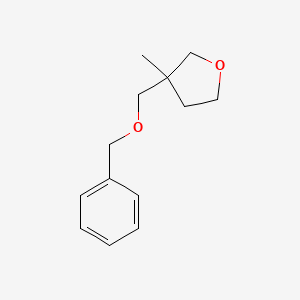
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (3-BMT) is an organic compound belonging to the class of heterocyclic compounds. It is a colourless, non-flammable liquid with a sweet, ether-like odour. 3-BMT is a useful synthetic intermediate in the production of a variety of pharmaceuticals and other chemicals. It is also used as a solvent in laboratory and industrial settings.
Aplicaciones Científicas De Investigación
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is used as a reagent in a variety of scientific research applications. It has been used as a solvent in the synthesis of a variety of organic compounds, including peptides, heterocycles, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the development of new materials. Additionally, 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran has been used as a catalyst in the synthesis of polysaccharides and polyesters.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is not fully understood. It is believed that the compound acts as a nucleophile, reacting with electrophiles such as carbonyl compounds, forming a new bond. It is also thought to act as a Lewis acid, forming a complex with a Lewis base. This complex can then react with other compounds, forming new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran are not well understood. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is known to be an irritant to the skin and eyes, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran has several advantages for use in laboratory experiments. It is a colourless liquid, which makes it easy to work with. It is also a relatively non-reactive compound, making it suitable for use in a variety of reactions. Additionally, it is a relatively inexpensive compound, making it an economical choice for laboratory use.
The main limitation of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, it can react with other compounds, so it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran. It could be used to develop new materials and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, further research into its biochemical and physiological effects could be undertaken to better understand its potential applications. Finally, its use as a solvent in various reactions could be explored further.
Métodos De Síntesis
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is synthesized through a process known as the Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium ylide in the presence of a base. The reaction results in the formation of an alkene and a phosphine oxide. The alkene can then be converted to 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran using a variety of methods, including the use of an acid catalyst, a Grignard reagent, or an organocuprate reagent.
Propiedades
IUPAC Name |
3-methyl-3-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBVXVSNWANBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




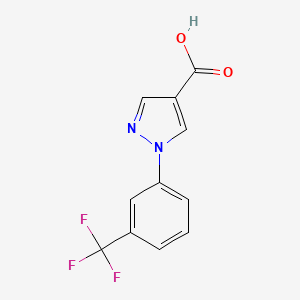
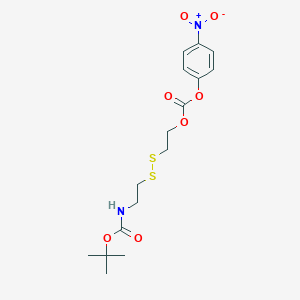
![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


